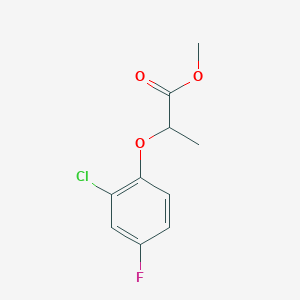![molecular formula C18H22ClF2NO4 B6040204 1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride](/img/structure/B6040204.png)
1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride is a synthetic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This particular compound is characterized by the presence of fluorine atoms on the phenoxy groups, which can influence its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorophenol with epichlorohydrin to form 1-(4-fluorophenoxy)-2,3-epoxypropane.
Amination: The intermediate is then reacted with 3-(4-fluorophenoxy)-2-hydroxypropylamine under controlled conditions to yield the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atoms, although this is less common.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of 1-(4-fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-oxopropyl]amino]propan-2-one.
Reduction: Formation of the non-fluorinated analog.
Substitution: Formation of compounds with different halogen or functional group substitutions.
Applications De Recherche Scientifique
1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on beta-blocker activity.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Explored for its potential use in treating cardiovascular diseases due to its beta-blocking properties.
Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for beta-adrenergic receptors, making it a potent beta-blocker.
Comparaison Avec Des Composés Similaires
Propranolol: A non-selective beta-blocker without fluorine substitution.
Atenolol: A selective beta-1 blocker with a different substitution pattern.
Metoprolol: Another selective beta-1 blocker with a different chemical structure.
Uniqueness: 1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride is unique due to the presence of fluorine atoms on the phenoxy groups, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it potentially more effective or selective compared to other beta-blockers.
Propriétés
IUPAC Name |
1-(4-fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO4.ClH/c19-13-1-5-17(6-2-13)24-11-15(22)9-21-10-16(23)12-25-18-7-3-14(20)4-8-18;/h1-8,15-16,21-23H,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKAXRPIMNGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CNCC(COC2=CC=C(C=C2)F)O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B6040128.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,5-difluorophenyl)propanamide](/img/structure/B6040153.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6040161.png)
![2-[(2-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6040164.png)
![4-[5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-imidazol-2-yl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6040171.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6040176.png)
![ethyl 1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6040194.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6040208.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B6040214.png)
![4-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B6040216.png)
![methyl 3-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6040217.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B6040221.png)

